molecular formula C8H6N2O B152410 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde CAS No. 130473-26-6

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Cat. No.: B152410
CAS No.: 130473-26-6
M. Wt: 146.15 g/mol
InChI Key: SHTJIHCOCNIHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde (1H-PPC) is an organic compound that belongs to the class of pyrrolo[2,3-c]pyridine derivatives. It is a colorless liquid with a characteristic odor and is soluble in water. 1H-PPC has a variety of applications in the field of organic synthesis and is also used in the preparation of other pyrrolo[2,3-c]pyridine derivatives. In addition, 1H-PPC has been used in the development of pharmaceuticals and in the synthesis of various materials.

Scientific Research Applications

Hybrid Catalysts in Synthesis

"1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde" and its derivatives are pivotal in the synthesis of complex heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, which are of significant interest due to their pharmacological properties. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of these scaffolds, highlighting the adaptability and synthetic utility of pyrrolopyridine derivatives in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Versatility in Drug Discovery

The pyrrolidine ring, closely related to pyrrolopyridine structures, demonstrates wide applicability in drug discovery, attributed to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. This versatility supports the development of bioactive molecules with significant target selectivity, encompassing a range of therapeutic areas (Li Petri et al., 2021).

Catalytic Synthesis of Pyridines

Catalytic vapor phase synthesis of pyridines from acetaldehyde, formaldehyde, and ammonia using HZSM-5 as a catalyst showcases the synthetic relevance of pyridine derivatives. This process underlines the adaptability and importance of pyrrolopyridine derivatives in catalysis and material science, further emphasizing their role in the development of novel materials and chemicals (Reddy, Srinivasakannan, & Raghavan, 2012).

Bioactive Pyrimidine Derivatives

Pyrimidine derivatives, which share structural similarities with pyrrolopyridine compounds, are extensively used as optical sensors due to their ability to form both coordination and hydrogen bonds. This underscores the importance of pyrrolopyridine derivatives in developing optical sensors with significant biological and medicinal applications, highlighting their potential in sensing technologies and biological research (Jindal & Kaur, 2021).

Medicinal Chemistry and Heterocyclic Compounds

In medicinal chemistry, heterocycles that include pyrrolopyridine derivatives play a crucial role due to their varied biological activities. These compounds form the backbone of many pharmaceuticals targeting central nervous system (CNS) disorders and other diseases, demonstrating the critical role of pyrrolopyridine scaffolds in drug design and discovery (Saganuwan, 2017).

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these processes, particularly in cancer cells where the FGFR pathway is often overactive .

Pharmacokinetics

It is known that the compound has a molecular weight of 14615 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of the FGFR signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at 2-8°C in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen levels.

Safety and Hazards

The safety information available indicates that 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJIHCOCNIHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562536
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130473-26-6
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.